molecular formula C18H15NO6 B5552140 MFCD02224873

MFCD02224873

Cat. No.: B5552140
M. Wt: 341.3 g/mol
InChI Key: FZSNFBQRQPQTHJ-UKTHLTGXSA-N
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Description

MFCD02224873 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL MFCD02258901) share similarities in their hybrid aromatic-heterocyclic frameworks, which are critical for coordination chemistry and catalytic applications . These analogs typically exhibit moderate solubility in polar solvents (e.g., 0.24 mg/mL in water for boronic acids) and demonstrate bioactivity relevant to drug discovery, such as GI absorption and CYP enzyme interactions .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-3-23-17(20)13(11-19)9-12-6-7-14(16(10-12)22-2)25-18(21)15-5-4-8-24-15/h4-10H,3H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNFBQRQPQTHJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CO2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02224873 typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD02224873 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex compounds with enhanced properties.

Scientific Research Applications

MFCD02224873 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02224873 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02224873 with two structurally and functionally analogous compounds, drawing on data from peer-reviewed studies and synthesis protocols.

Table 1: Physicochemical Properties

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 163.17 g/mol
LogP (Partition Coeff.) 2.15 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility 0.24 mg/mL (aqueous) 0.24 mg/mL 15.4 mg/mL (methanol)
Bioavailability Score 0.55 0.55 0.85
Key Applications Catalysis, Suzuki coupling Cross-coupling reactions Pharmaceutical intermediates

Key Differences:

Structural Features: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid functional group, enabling metal-catalyzed cross-coupling reactions. However, the dihydroisoquinolinone scaffold of 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one lacks this reactivity but offers hydrogen-bonding sites for drug-target interactions . The bromo-chloro substitution in this compound enhances electrophilic reactivity compared to simpler boronic acids, as seen in its higher LogP value (2.15 vs. 1.64 for dihydroisoquinolinones) .

Synthetic Methods: this compound analogs are synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂ in THF/water at 75°C), yielding >90% purity . Dihydroisoquinolinones are prepared through cyclization reactions (e.g., NaOH-mediated condensation of hydroxy precursors in methanol), with yields up to 98% .

Functional Performance: Boronic acid derivatives like this compound exhibit superior catalytic efficiency in Suzuki-Miyaura reactions (TON > 10⁴), whereas dihydroisoquinolinones are prioritized for their pharmacokinetic profiles (e.g., BBB permeability: No for boronic acids vs. Yes for dihydroisoquinolinones) .

Research Findings and Implications

  • Catalytic Utility : this compound-type boronic acids are indispensable in synthesizing biaryl motifs for optoelectronic materials, achieving >95% yield in Pd-catalyzed reactions .
  • Drug Development: Dihydroisoquinolinones demonstrate in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM), attributed to their planar aromatic systems .
  • Limitations: Boronic acids face stability issues in aqueous media (hydrolysis risk), whereas dihydroisoquinolinones exhibit poor solubility in nonpolar solvents, limiting formulation options .

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